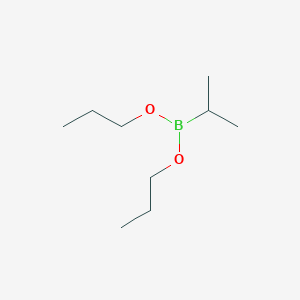
Dipropyl propan-2-ylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl propan-2-ylboronate is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly significant in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl propan-2-ylboronate can be synthesized through several methods. One common approach involves the reaction of propan-2-ylboronic acid with propyl magnesium bromide under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of catalysts, such as palladium complexes, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dipropyl propan-2-ylboronate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronate esters.
Reduction: It
Properties
CAS No. |
76873-75-1 |
|---|---|
Molecular Formula |
C9H21BO2 |
Molecular Weight |
172.08 g/mol |
IUPAC Name |
propan-2-yl(dipropoxy)borane |
InChI |
InChI=1S/C9H21BO2/c1-5-7-11-10(9(3)4)12-8-6-2/h9H,5-8H2,1-4H3 |
InChI Key |
ZPAQPUPBPSCAJZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)C)(OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















